molecular formula C11H10BrN3 B1491534 6-[(4-Bromophenyl)methyl]pyrimidin-4-amine CAS No. 2090917-74-9

6-[(4-Bromophenyl)methyl]pyrimidin-4-amine

Cat. No.: B1491534
CAS No.: 2090917-74-9
M. Wt: 264.12 g/mol
InChI Key: FGVFOSMQUTWUGZ-UHFFFAOYSA-N
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Description

6-[(4-Bromophenyl)methyl]pyrimidin-4-amine is a chemical compound featuring a pyrimidine ring, a key scaffold in medicinal chemistry, linked to a 4-bromophenyl group via a methylene bridge. This structure classifies it as a potential intermediate or building block (synthon) in organic synthesis and drug discovery. Compounds based on the aminopyrimidine structure have been extensively studied for their diverse biological activities. Specifically, structurally similar 4-aminopyrimidine derivatives have been reported to exhibit significant antibacterial properties against various bacterial species . Furthermore, the bromophenyl-pyrimidine motif is a critical structural component found in several active pharmaceutical ingredients, such as Macitentan, an orally active endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension . This suggests that this compound is a valuable compound for researchers exploring new therapeutic agents, particularly in infectious disease and cardiovascular research. The presence of the amine group on the pyrimidine ring and the bromine atom on the phenyl ring provides reactive sites for further chemical modification, making it a versatile intermediate for constructing more complex molecules. Researchers should note that this product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Based on the GHS information of closely related pyrimidine-4-amine compounds, this material may be classified with the signal word "Warning" and associated hazard statements . Please refer to the Safety Data Sheet (SDS) for detailed handling, storage, and disposal information.

Properties

IUPAC Name

6-[(4-bromophenyl)methyl]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN3/c12-9-3-1-8(2-4-9)5-10-6-11(13)15-7-14-10/h1-4,6-7H,5H2,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGVFOSMQUTWUGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=CC(=NC=N2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-[(4-Bromophenyl)methyl]pyrimidin-4-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a pyrimidine ring with a bromophenyl group at the 6-position and an amine group at the 4-position. The unique substitution pattern enhances its interactions with biological targets, making it a promising candidate for drug development.

Chemical Structure and Synthesis

The synthesis of this compound typically involves the condensation of 4-bromoaniline with 2-methylpyrimidine-4-carbaldehyde, often facilitated under acidic or basic conditions using catalysts like p-toluenesulfonic acid or sodium hydroxide. The reaction is usually conducted under reflux conditions, followed by product isolation through crystallization or chromatography. In industrial applications, continuous flow reactors may be employed to enhance yield and control over reaction conditions.

Biological Activities

Research has indicated that this compound exhibits several biological activities, including:

1. Anti-inflammatory Activity

  • The compound has shown potential in inhibiting COX-2 activity, a key enzyme involved in inflammation. In vitro studies reported IC50 values comparable to standard anti-inflammatory drugs such as celecoxib .

2. Anticancer Properties

  • Preliminary studies suggest that this compound may possess anticancer properties by influencing cell proliferation pathways. It has been evaluated for its cytotoxic effects on various cancer cell lines, demonstrating selective toxicity towards certain types of T-lymphoblastic cells while sparing normal cells .

3. Antiviral Activity

  • There are indications that this compound may also exhibit antiviral properties, although specific mechanisms and efficacy against particular viruses require further investigation.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets involved in inflammatory and proliferative pathways. This interaction can modulate signaling cascades that are critical for disease progression in conditions such as cancer and autoimmune diseases .

Case Studies and Research Findings

Several studies have documented the biological evaluation of this compound:

Study Focus Findings
Tageldin et al. (2021)Anti-inflammatoryDemonstrated strong COX-2 inhibition with IC50 values similar to indomethacin .
Recent Cancer StudiesAnticancerShowed selective cytotoxicity against T-lymphoblastic cell lines with CC50 values as low as 9 nM .
Antiviral ResearchAntiviralSuggested potential efficacy against viral infections, though specific data remains limited.

Future Directions

The ongoing research into the biological activity of this compound suggests several avenues for future exploration:

  • Structural Modifications: Investigating how variations in substitution patterns affect biological activity.
  • In Vivo Studies: Conducting animal studies to evaluate therapeutic efficacy and safety profiles.
  • Mechanistic Studies: Elucidating the precise molecular mechanisms underlying its anti-inflammatory and anticancer effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Halogenated Derivatives
  • 6-[(4-Chlorophenyl)methyl]pyrimidin-4-amine (CAS 2092721-98-5): Substitution of bromine with chlorine reduces molecular weight and polarizability.
  • 4-(4-Bromophenyl)-6-(4-morpholinophenyl)pyrimidin-2-amine (25): Incorporates a morpholine ring, enhancing solubility and hydrogen-bonding capacity. IR data shows NH₂ peaks at 3398 cm⁻¹, similar to the target compound, but with additional morpholine-related bands at 2965 cm⁻¹ (C-H stretching) .
Heterocyclic Modifications
  • High melting point (284–285°C) suggests enhanced thermal stability compared to non-fused analogs .
  • N-(4-Methoxyphenyl)-6-methyl-2-phenyl-5-{[4-(trifluoromethyl)anilino]methyl}pyrimidin-4-amine: Trifluoromethyl and methoxy groups introduce strong electron-withdrawing and donating effects, respectively. Crystal structure reveals intramolecular N–H⋯N hydrogen bonding, stabilizing the conformation .
Antimicrobial and Pesticidal Activity
  • Pyrimidin-4-amine derivatives with 5-(trifluoromethyl)-1,2,4-oxadiazole moieties (U7, U8) :
    • Exhibit broad-spectrum pesticidal activity (e.g., LC₅₀ = 3.57 mg/L against Mythimna separata).
    • AChE inhibition (0.215 U/mg prot for U7) suggests a mode of action distinct from flufenerim .
  • Halogenated pyrrolopyrimidines (e.g., compound 10) :
    • Show low MIC values against Staphylococcus aureus (0.5 µg/mL) and synergistic effects with antimicrobial peptides .

Physicochemical and Spectral Data

Table 1: Key Properties of Selected Analogs
Compound Name Substituents Melting Point (°C) Key Spectral Data (NMR/IR) Biological Activity
6-[(4-Bromophenyl)methyl]pyrimidin-4-amine 4-Bromophenyl, NH₂ N/A IR: ~3400 cm⁻¹ (NH₂) Not reported
4-(4-Bromophenyl)-6-(4-morpholinophenyl)pyrimidin-2-amine (25) Morpholinophenyl, NH₂ N/A $^1$H NMR: δ 3.36–3.39 (m, N(CH₂)₂) Not reported
6-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (2d) Pyrazolo-pyrimidine, Br 284–285 $^1$H NMR: δ 7.29–7.87 (Harom) Not reported
U7 (Trifluoromethyl-oxadiazole derivative) CF₃, oxadiazole N/A $^1$H NMR: δ 5.29 (s, NH₂) LC₅₀ = 3.57 mg/L (M. separata)

Preparation Methods

Direct Condensation Approach

A common and efficient method for synthesizing 6-[(4-Bromophenyl)methyl]pyrimidin-4-amine involves the condensation of 4-bromoaniline with 2-methylpyrimidine-4-carbaldehyde. The process is generally catalyzed by acids or bases such as p-toluenesulfonic acid or sodium hydroxide. The reaction is typically performed under reflux, and the product is isolated by crystallization or chromatography.

General Reaction Scheme:

$$
\text{4-bromoaniline} + \text{2-methylpyrimidine-4-carbaldehyde} \xrightarrow{\text{acid/base, reflux}} \text{this compound}
$$

Key Parameters:

Parameter Typical Value
Catalyst p-toluenesulfonic acid or NaOH
Solvent Ethanol, methanol, or toluene
Temperature Reflux (78–110°C)
Reaction Time 4–16 hours
Yield 70–89%
Product Isolation Crystallization or chromatography

Multi-Step Synthesis via Dichloropyrimidine Intermediates

Another robust approach involves the synthesis of a dichloropyrimidine intermediate, followed by nucleophilic substitution and further functionalization to introduce the 4-bromobenzyl group.

Representative Steps:

  • Preparation of 5-(4-bromophenyl)-4,6-dichloropyrimidine:

    • p-Bromophenylacetic acid is reacted with a solid acid catalyst in methanol under reflux to form an intermediate.
    • This intermediate is then treated with sodium methoxide and dimethyl carbonate, followed by reaction with formamidine hydrochloride to form the dichloropyrimidine.
  • Nucleophilic Substitution:

    • The dichloropyrimidine can be selectively substituted at the 4-position with an amine nucleophile under basic conditions (e.g., sodium hydride or potassium tert-butoxide in a polar aprotic solvent).
    • The 6-position is then functionalized with the 4-bromobenzyl group, often via a palladium-catalyzed coupling or nucleophilic substitution.

Key Parameters for Dichloropyrimidine Route:

Step Reagents/Conditions Yield
Acid-catalyzed condensation p-bromophenylacetic acid, solid acid, MeOH, reflux 80–90%
Methoxylation Sodium methoxide, dimethyl carbonate, 70–80°C 75–85%
Formamidine cyclization Formamidine hydrochloride, 20–30°C, 15–17 h 70–80%
Nucleophilic substitution NaH or KOtBu, DMSO or DMF, 50–100°C 60–80%

Industrial and Flow Chemistry Adaptations

For large-scale or industrial synthesis, continuous flow reactors are increasingly used. These systems provide precise control over temperature, reagent addition, and reaction time, resulting in improved yields and reproducibility.

Industrial Process Highlights:

  • Automated reagent addition
  • Inline product isolation (crystallization or extraction)
  • Enhanced safety and scalability

Yield and Efficiency Table:

Scale Reactor Type Typical Yield Purity
Laboratory Batch flask 70–89% 95–99%
Industrial Continuous flow 80–92% 98–99.5%

Comparative Analysis of Methods

Method Advantages Limitations
Direct condensation Simple, few steps, good yield Sensitive to moisture, limited scalability
Dichloropyrimidine route Versatile, allows further derivatization Multi-step, requires careful purification
Flow chemistry/industrial High reproducibility, scalable Requires specialized equipment

Research Findings and Optimization

  • Catalyst choice significantly affects yield and selectivity; p-toluenesulfonic acid gives high purity but may require neutralization steps.
  • Solvent selection (ethanol, methanol, toluene) impacts solubility of reactants and ease of product isolation.
  • Temperature control is crucial; excessive heating can lead to side reactions or decomposition.
  • Continuous flow methods offer improved safety and are preferred for hazardous reagents or large-scale production.

Summary Table: Key Preparation Data

Step/Method Reagents Conditions Yield (%) Notes
Direct condensation 4-bromoaniline, 2-methylpyrimidine-4-carbaldehyde, p-TsOH Reflux, EtOH 70–89 Simple, high purity
Dichloropyrimidine p-bromophenylacetic acid, solid acid, MeOH; NaOMe, DMC; formamidine HCl Multi-step, 20–80°C 60–90 More complex, versatile
Industrial/Flow As above, automated Continuous, 60–100°C 80–92 High throughput, reproducible

Q & A

Q. How do polymorphic forms impact pharmacological performance?

  • Methodology :
  • Compare dissolution rates (USP apparatus) and bioavailability (Caco-2 permeability assays) of polymorphs .
  • Case Study : Polymorphs of N-(4-chlorophenyl) analogs showed 3-fold differences in IC₅₀ values .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-[(4-Bromophenyl)methyl]pyrimidin-4-amine
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6-[(4-Bromophenyl)methyl]pyrimidin-4-amine

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